molecular formula C3H3NO3S2 B598195 Thiazole-2-sulfonic acid CAS No. 172412-76-9

Thiazole-2-sulfonic acid

Cat. No.: B598195
CAS No.: 172412-76-9
M. Wt: 165.181
InChI Key: NAYGOLGTZZLECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole-2-sulfonic acid is a chemical reagent of significant interest in research and development due to its unique molecular structure, which combines an electron-rich thiazole heterocycle with a strongly acidic sulfonic acid functional group. The thiazole ring is a versatile five-membered aromatic ring containing both nitrogen and sulfur atoms, making it a privileged scaffold in medicinal chemistry and drug discovery . Molecules containing the thiazole moiety are found in a wide range of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs . Furthermore, thiazole derivatives have been extensively studied and shown to act as effective corrosion inhibitors for metals in acidic environments . The sulfonic acid group is a strong acid that can improve the water solubility of organic compounds and is often used in synthesis as a directing group or a good leaving group in substitution reactions . Compounds with sulfonic acid functionalities are also investigated for their potential in creating polymers for advanced materials . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYGOLGTZZLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Thiazole Scaffolds in Synthetic Chemistry

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, represents a cornerstone in the field of synthetic and medicinal chemistry. fabad.org.trmdpi.com This structural motif is not only a component of naturally occurring molecules like vitamin B1 (thiamine) but also serves as a versatile scaffold for the development of a wide array of synthetic compounds with significant biological activities. mdpi.comtandfonline.com The aromaticity of the thiazole ring, arising from the delocalization of pi electrons, imparts a unique reactivity profile that has been extensively exploited by chemists. mdpi.comnih.gov

The strategic importance of the thiazole scaffold lies in its ability to be readily functionalized at various positions, leading to a diverse range of derivatives. researchgate.net This versatility has made it a privileged structure in drug discovery, with numerous FDA-approved drugs and experimental therapeutic agents incorporating the thiazole nucleus. fabad.org.trbohrium.com These compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trresearchgate.netbohrium.com The ability to combine the thiazole core with other bioactive pharmacophores has further expanded its utility in the design of novel therapeutic agents with improved potency and pharmacokinetic profiles. researchgate.netresearchgate.net

Unique Role of Sulfonic Acid Functionality at the Thiazole C 2 Position

The introduction of a sulfonic acid (-SO₃H) group at the C-2 position of the thiazole (B1198619) ring confers distinct physicochemical properties upon the molecule, significantly influencing its reactivity and potential applications. The sulfonic acid group is a strong electron-withdrawing group, which modulates the electron density of the thiazole ring. ias.ac.in This electronic effect can influence the regioselectivity of further chemical transformations on the ring.

A key characteristic imparted by the sulfonic acid functionality is high polarity and acidity, which enhances the water solubility of the molecule. cymitquimica.com This property is particularly valuable in the design of biologically active compounds and in applications where aqueous environments are relevant. The acidic nature of the sulfonic acid group allows it to participate in strong electrostatic interactions and acid-base reactions, which can be crucial for molecular recognition at biological targets or for its role in catalysis. The presence of the sulfonic acid at the C-2 position can also stabilize negative charges, which may facilitate certain nucleophilic substitution reactions.

Overview of Research Trajectories for Thiazole 2 Sulfonic Acid

Research involving thiazole-2-sulfonic acid and its derivatives is multifaceted, spanning various domains of chemistry and related sciences. A primary trajectory involves its use as a versatile building block in organic synthesis. Chemists utilize it as a starting material or an intermediate to construct more complex heterocyclic systems with tailored properties. The reactivity of both the thiazole (B1198619) ring and the sulfonic acid group allows for a wide range of chemical modifications.

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The core structure is a known pharmacophore, and the sulfonic acid group can enhance solubility and modulate biological activity. fabad.org.tr Research in this area often involves the synthesis of libraries of related compounds and their screening for various biological activities, including enzyme inhibition and receptor interaction.

Furthermore, this compound and its derivatives are investigated in materials science. The unique electronic and physical properties conferred by the thiazole and sulfonic acid moieties make them interesting candidates for the development of novel materials, such as dyes and polymers. The sulfonic acid group, in particular, can be exploited for its ability to engage in strong intermolecular interactions, which can influence the bulk properties of materials.

Conceptual Frameworks Guiding Thiazole 2 Sulfonic Acid Investigations

Direct Sulfonation Approaches to this compound

The most direct route to this compound involves the introduction of a sulfonic acid group onto the thiazole ring. This method leverages the inherent reactivity of the thiazole nucleus towards electrophilic substitution.

The sulfonation of thiazole proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the reactivity of the different carbon positions is not uniform. The C-2 position is particularly electron-rich and thus the most reactive site for electrophilic attack. wikipedia.org This regioselectivity is attributed to the stabilization of the cationic intermediate (the sigma complex) formed during the reaction. Attack at the C-2 position allows the positive charge to be effectively delocalized without disrupting the aromatic sextet of the ring as significantly as attacks at other positions. Under acidic conditions, the ring nitrogen is protonated, which deactivates the ring, but the C-2 position remains the preferred site for substitution. uq.edu.aunih.gov

Direct sulfonation is typically carried out using strong sulfonating agents. numberanalytics.com The most common reagents for the synthesis of this compound are chlorosulfonic acid (ClSO₃H) and sulfur trioxide (SO₃). wikipedia.org

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive agent often used for sulfonating aromatic compounds. numberanalytics.com

Sulfur Trioxide (SO₃): As a powerful electrophile, SO₃ can be used alone or in a complex with other reagents to achieve sulfonation. numberanalytics.com It is often used in solvents like nitrobenzene (B124822).

To enhance the efficiency of the reaction, Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can be employed. These catalysts function by polarizing the sulfonating agent, thereby increasing its electrophilicity and accelerating the rate of reaction.

Achieving high yield and purity in the direct sulfonation of thiazole requires careful control over several reaction parameters. numberanalytics.com

Temperature Control: Sulfonation reactions are often highly exothermic. numberanalytics.com Maintaining a low temperature, typically between 0–5°C, especially during the addition of the sulfonating agent, is crucial to prevent side reactions and degradation of the product.

Solvent Selection: The choice of solvent is important for ensuring the homogeneity of the reaction mixture and improving solubility. numberanalytics.com Polar aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂) and nitrobenzene are commonly used.

Catalyst Selection: As mentioned, Lewis acids can significantly improve reaction efficiency. The choice and concentration of the catalyst must be optimized for the specific substrate and sulfonating agent.

Purification: After the reaction is complete, purification is essential to isolate this compound from unreacted starting materials and byproducts. A common method involves the use of sulfonic acid cation-exchange resins.

The following table summarizes representative conditions for the direct sulfonation of thiazole derivatives.

Sulfonating AgentSolventTemperature (°C)CatalystYield (%)Reference
Chlorosulfonic Acid (ClSO₃H)Dichloromethane (CH₂Cl₂)0–5Aluminum Chloride (AlCl₃)65–78
Sulfur Trioxide (SO₃)Nitrobenzene25–30Boron Trifluoride (BF₃)70–82

Catalytic Systems in Direct Sulfonation (e.g., Chlorosulfonic Acid, Sulfur Trioxide)

Indirect Synthetic Pathways to this compound

Indirect methods involve constructing the sulfonated thiazole ring from acyclic precursors. These routes offer an alternative way to control the position of the sulfonic acid group.

The classical Hantzsch thiazole synthesis is a well-established method that involves the condensation of an α-haloketone with a thioamide. wikipedia.orgslideshare.netmdpi.com This protocol can be adapted to produce sulfonated thiazoles by using a starting material that already contains a sulfonic acid group. Specifically, α-ketosulfonic acids are used in place of α-haloketones.

The reaction mechanism involves the initial condensation of the α-ketosulfonic acid with a thioamide, such as thiourea (B124793), to form an intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to form the final thiazole ring with the sulfonic acid group attached. This method allows for the direct incorporation of the sulfonic acid moiety into the thiazole structure during its formation.

α-Sulfonated KetoneThioamideAcid CatalystYield (%)Reference
2-Oxopropane-1-sulfonic acidThioureaH₂SO₄55–65

The Herz reaction is another synthetic tool that can be modified for the preparation of sulfonated thiazoles. mdpi.com The conventional Herz reaction involves the treatment of an aniline (B41778) derivative with disulfur (B1233692) dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolylium chloride, known as a Herz salt. mdpi.comresearchgate.net

For the synthesis of sulfonated thiazoles, the strategy is adapted by using sulfonated amines as the starting material. mdpi.com The cyclization of dithiocarbamates derived from these sulfonated amines can lead to the formation of the thiazole ring bearing a sulfonic acid group. Key considerations for this adapted reaction include the use of oxidative conditions, potentially requiring agents like hydrogen peroxide or iodine to stabilize intermediates, and the selection of appropriate solvent systems, such as ethanol-water mixtures, to enhance the efficiency of the cyclization process. mdpi.com

Strategies Involving Sulfonic Acid Halides as Precursors

The synthesis of this compound can be strategically approached through the use of its corresponding sulfonic acid halides, primarily thiazole-2-sulfonyl chloride. This method involves two key stages: the formation of the sulfonyl halide intermediate and its subsequent conversion to the final sulfonic acid.

The precursor, thiazole-2-sulfonyl chloride, is typically prepared via chlorosulfonation of a thiazole-containing starting material. For instance, 6-chloroimidazo[2,1-b]thiazole (B1269241) can be gradually added to heated chlorosulfonic acid (HSO₃Cl). google.com The reaction mixture is stirred at elevated temperatures, often around 120°C, for several hours. google.com During this process, hydrogen chloride gas is generated and subsequently neutralized. google.com This direct chlorosulfonation introduces the -SO₂Cl group onto the thiazole ring, yielding the sulfonyl chloride. A similar process is used for 6-bromoimidazo[2,1-b]thiazole. google.com

Once the thiazole-2-sulfonyl halide is synthesized and isolated, it is converted to this compound. This transformation is a standard reaction in organic chemistry, achieved through hydrolysis. The sulfonyl chloride is treated with water, which acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the sulfonic acid group (-SO₃H). While this is a classic and reliable method, the synthesis of the sulfonyl halide precursor often involves harsh reagents like chlorosulfonic acid, which is highly corrosive. The reaction of amines with sulfonyl halides to form sulfonamides is a well-established, analogous transformation.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles. nih.govbepls.com These approaches focus on using renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions to minimize waste and improve safety. researchgate.netresearchgate.net For this compound, green strategies can be applied to the formation of the core thiazole ring, which can then be sulfonated, or by developing more eco-friendly sulfonation techniques.

Utilization of Green Solvents and Reaction Media

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. mdpi.com Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as promising green reaction media for thiazole synthesis. researchgate.netmdpi.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. Catalyst-free synthesis of 2-aminothiazoles has been successfully performed in water at ambient temperatures. mdpi.com The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones and thioamides, can be adapted to aqueous conditions, potentially reducing the environmental impact of synthesizing the thiazole precursor to this compound. bepls.com

Ionic Liquids (ILs): ILs are organic salts with low melting points that can act as both solvents and catalysts. mdpi.com One-pot conversions of ketones to thiazoles have been shown to be more efficient in ILs like [BMIM]PF₆, occurring in shorter times compared to conventional organic solvents. mdpi.com The reusability of the ionic liquid is a significant advantage of this methodology. mdpi.com

Glycerin: As a biodegradable and non-toxic byproduct of biodiesel production, glycerin is an attractive green solvent. researchgate.net Efficient, catalyst-free synthesis of substituted thiazoles has been achieved by reacting α-bromoketones with thiourea or thioamides in glycerin, with reactions completing within two hours in excellent yields. researchgate.net The recyclability of glycerin further enhances the green credentials of this method. researchgate.net

Green SolventExample Application in Thiazole SynthesisAdvantages
Water Catalyst-free condensation of α-haloketones and thioamides. bepls.commdpi.comNon-toxic, inexpensive, non-flammable.
Ionic Liquids One-pot conversion of ketones and thioamides to thiazoles. mdpi.comActs as solvent and catalyst, reusable, enhances reaction rates. mdpi.com
Glycerin Catalyst-free condensation of α-bromoketones and thioamides. researchgate.netBiodegradable, non-toxic, recyclable, high yields. researchgate.net
Deep Eutectic Solvents (DES) Synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide. mdpi.comEco-friendly, safe, can lead to high yields. mdpi.com

Catalyst-Free and Environmentally Benign Methodologies

Developing catalyst-free reactions is a significant goal in green synthesis, as it simplifies purification processes and avoids the use of potentially toxic or expensive catalysts. researchgate.net Several catalyst-free methods for synthesizing the thiazole ring have been reported. These reactions are often facilitated by green solvents or alternative energy sources. researchgate.netresearchgate.net

A prime example is the Hantzsch synthesis conducted in glycerin or water, which can proceed smoothly without a catalyst to produce various thiazole derivatives. researchgate.net Another approach involves the use of elemental sulfur as a benign and readily available sulfur source, replacing more hazardous reagents. A Brønsted acid-promoted, metal-free, one-pot synthesis of thiazoles from acetophenones, benzylamines, and sulfur powder has been developed, showcasing a more sustainable pathway to the thiazole core. rsc.org

Microwave-Assisted and Ultrasonic Irradiation Synthesis

The use of alternative energy sources like microwave irradiation and ultrasonic waves offers significant advantages in chemical synthesis, including dramatically reduced reaction times, milder reaction conditions, and often higher product yields. bepls.commdpi.com

Microwave-Assisted Synthesis: Microwave heating has been effectively used to accelerate the synthesis of various thiazole derivatives. nih.govmdpi.com For example, the synthesis of hydrazinyl thiazoles under solvent- and catalyst-free conditions can be completed in as little as 30 seconds. researchgate.netencyclopedia.pub The direct synthesis of sulfonamides from sulfonic acids using microwave irradiation has also been demonstrated, suggesting that microwave technology could be applied to the sulfonation step or the synthesis of precursors for this compound, reducing reaction times from hours to minutes. organic-chemistry.org

Ultrasonic Irradiation Synthesis: Ultrasound-assisted organic synthesis relies on the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.gov This technique has been successfully applied to the synthesis of thiazole derivatives, leading to high yields in short reaction times under mild conditions. mdpi.comnih.gov The use of a recyclable chitosan-based biocatalyst under ultrasonic irradiation for thiazole synthesis highlights a highly green and efficient methodology. nih.govacs.org Such methods are convenient, easily controlled, and can often be performed at room temperature. mdpi.com

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on various factors, including required purity, production scale, cost, and environmental impact. Each methodology, from traditional approaches to modern green techniques, presents a unique set of advantages and limitations.

Evaluation of Efficiency and Scalability of Diverse Routes

The efficiency and scalability of a synthetic method are critical for its practical application, particularly in industrial settings.

Direct Sulfonation: This method is direct but often requires harsh, corrosive reagents like chlorosulfonic acid and high temperatures. While potentially scalable, it poses significant safety and environmental challenges, and the corrosive nature of the reagents can damage equipment.

Green Chemistry Approaches: Methods utilizing green solvents like water or glycerin are inherently safer and more environmentally friendly. mdpi.comresearchgate.net Catalyst-free versions simplify product purification and reduce waste. researchgate.net However, the scalability of some green methods, particularly those involving specialized media like ionic liquids, may be limited by cost and the need for solvent recycling systems. Microwave and ultrasonic-assisted syntheses can dramatically improve efficiency and throughput. nih.gov For instance, the use of continuous-flow microreactors for sulfonation can achieve high yields (e.g., 85%) and significant throughput (e.g., 1.2 kg/h ), representing a highly scalable and controlled industrial option.

Synthetic MethodKey ReagentsAdvantagesLimitationsScalability
Direct Sulfonation Thiazole, Chlorosulfonic Acid/SO₃ High regioselectivity, direct route. Corrosive and hazardous reagents, high temperature. Moderate to high, with specialized equipment for handling corrosive materials.
Sulfonic Acid Halide Hydrolysis Thiazole-2-sulfonyl chloride, Water Milder final step (hydrolysis).Precursor synthesis involves harsh reagents, adds a step to the process. Moderate; depends on the scalability of the sulfonyl halide synthesis.
Green Synthesis (in Water/Glycerin) α-haloketone, Thioamide researchgate.netEnvironmentally benign, often catalyst-free, recyclable solvent. researchgate.netMay require subsequent sulfonation step, potential for lower yields in some cases.Potentially high, especially with water as a solvent.
Microwave/Ultrasound-Assisted Synthesis Various thiazole precursors nih.govDrastically reduced reaction times, high yields, milder conditions. mdpi.comRequires specialized equipment, scalability can be challenging for batch microwave processes.Good for ultrasound; flow reactors can enhance scalability for microwave methods.

Considerations for Atom Economy and Waste Reduction

In the synthesis of this compound, the principles of green chemistry, particularly atom economy and waste reduction, are critical for developing sustainable and environmentally responsible processes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. Minimizing waste is not only environmentally beneficial but also reduces costs associated with raw materials and waste disposal.

Conventional synthetic routes to this compound often rely on the direct sulfonation of thiazole. This is typically achieved using strong sulfonating agents such as chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). While effective, these methods present significant challenges regarding atom economy and waste generation.

For instance, the reaction with chlorosulfonic acid produces hydrogen chloride (HCl) as a stoichiometric byproduct. This immediately reduces the atom economy of the process, as the chlorine and hydrogen atoms from the reagents are not incorporated into the final this compound molecule. The reaction requires careful temperature control to prevent side reactions, and the use of polar aprotic solvents like dichloromethane further adds to the waste stream.

Table 1: Atom Economy Comparison of Sulfonation Methods for Thiazole

Synthetic MethodReagentsDesired ProductByproductsTheoretical Atom Economy (%)Waste Generation Profile
Traditional SulfonationThiazole (C₃H₃NS), Chlorosulfonic Acid (ClSO₃H)This compound (C₃H₃NO₃S₂)Hydrogen Chloride (HCl)82.1%Corrosive acidic gas (HCl); requires neutralization, generating salt waste. Chlorinated solvent waste may also be generated.
Alternative (Hypothetical)Thiazole (C₃H₃NS), Sulfur Trioxide (SO₃)This compound (C₃H₃NO₃S₂)None (in ideal conditions)100%Theoretically produces no byproducts, minimizing waste. Challenges include the reactivity of SO₃ and potential for side reactions/polymerization.

Modern synthetic strategies increasingly focus on mitigating these issues. The development of greener methodologies for the synthesis of thiazole derivatives, which can be adapted for sulfonated analogues, emphasizes several key areas:

Catalyst Selection and Recyclability : A major source of waste is the catalyst itself, especially if it cannot be recovered and reused. Research into the synthesis of other heterocyclic compounds has shown the utility of magnetically recoverable nanocatalysts. researchgate.netresearchgate.net For sulfonation, the use of solid acid catalysts, such as sulfonic acid functionalized silica (B1680970) or polymers, presents a promising alternative to corrosive liquid acids. ijacskros.comtandfonline.com These catalysts can be easily filtered out of the reaction mixture, simplifying purification, minimizing product contamination, and reducing the generation of neutralized acid waste. researchgate.netijacskros.com

Solvent Choice : Traditional organic solvents often contribute significantly to chemical waste and pose environmental hazards. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. researchgate.net For thiazole synthesis, water, glycerol, and polyethylene (B3416737) glycol (PEG) have been explored as greener alternatives. researchgate.netrsc.orgresearchgate.net While the solubility of reactants for the sulfonation of thiazole needs to be considered, shifting away from chlorinated solvents is a key goal for waste reduction.

Fundamental Reaction Types

The chemical behavior of this compound is characterized by several key reaction types, including oxidation and reduction, as well as electrophilic and nucleophilic substitutions.

Oxidation and Reduction Pathways

The thiazole ring in this compound is generally resistant to oxidation. However, under specific conditions, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for such transformations include hydrogen peroxide and peracids. The thiazole ring itself is also generally resistant to many reducing agents, though desulfurization reactions can be achieved using reagents like Raney nickel. slideshare.net Reduction of the sulfonic acid group itself can occur. For instance, the reduction of benzothis compound, a related compound, with sodium borohydride (B1222165) or lithium aluminum hydride primarily targets the sulfonic acid group, leading to the formation of benzothiazole-2-thiol and 2-mercaptobenzothiazole, respectively.

Reaction TypeReagentProduct(s)
OxidationHydrogen peroxide, PeracidsSulfoxides, Sulfones
ReductionSodium borohydride, Lithium aluminum hydrideThiazole-2-thiol

This table summarizes the general oxidation and reduction pathways for thiazole sulfonic acids based on available data for related compounds.

Electrophilic Substitution at the Thiazole Ring

The thiazole ring is generally less reactive towards electrophilic substitution than other five-membered heterocycles like pyrrole (B145914) and furan, resembling pyridine (B92270) in its reactivity. ias.ac.in The position of electrophilic attack on the thiazole ring is highly dependent on the substituents present. For unsubstituted thiazole, electrophilic substitution, such as sulfonation and halogenation, preferentially occurs at the C-5 position. slideshare.netpharmaguideline.comnumberanalytics.com This is because the C-5 position is slightly electron-rich. pharmaguideline.com However, the presence of the strongly electron-withdrawing sulfonic acid group at the C-2 position deactivates the ring towards further electrophilic attack.

Nucleophilic Substitution at the C-2 Position

The C-2 position of the thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.comglobalresearchonline.net The presence of the sulfonic acid group at this position further enhances its electrophilicity, making it a prime site for nucleophilic substitution reactions. For these reactions to proceed, either a strong nucleophile or activation of the ring is typically necessary. pharmaguideline.com The sulfonic acid group can act as a leaving group, facilitating substitution by various nucleophiles. For example, in related benzothis compound, the sulfonic acid group can be displaced by nucleophiles like ammonia.

Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Investigation of Sulfonation Reaction Mechanisms

The direct sulfonation of thiazole is a challenging reaction. Under forcing conditions (250 °C), thiazole can be sulfonated to yield thiazole-5-sulfonic acid. ias.ac.in This suggests that the reaction likely proceeds through the protonated thiazolium ion, which then undergoes substitution. ias.ac.in The direct synthesis of this compound is more commonly achieved through the sulfonation of thiazole derivatives. This process typically involves electrophilic aromatic substitution where a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, attacks the electron-rich C-2 position of the thiazole ring. The reaction is often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which polarize the sulfonating agent and increase its electrophilicity.

A proposed mechanism for the formation of thiazoles, which could be relevant to understanding the reverse reaction (desulfonation), involves the deprotonation of the α-methylene group adjacent to a nitrile group. beilstein-journals.org Another potential mechanism involves the direct reaction of benzonitrile (B105546) derivatives with coupling partners like 2-mercaptopropionic acid. beilstein-journals.org

Role of the Sulfonic Acid Group in Reaction Intermediates

The sulfonic acid group plays a significant role in the reactivity and stability of reaction intermediates. Its strong electron-withdrawing nature influences the electron distribution within the thiazole ring, affecting the regioselectivity of subsequent reactions. In nucleophilic substitution reactions at the C-2 position, the sulfonic acid group serves as a good leaving group, facilitating the formation of a variety of 2-substituted thiazole derivatives.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of this compound

Theoretical and Computational Investigations of Thiazole 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of heterocyclic compounds like Thiazole-2-sulfonic acid. qeios.comtandfonline.com These calculations provide a theoretical framework to understand the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to optimize molecular geometry and predict a wide range of molecular properties. qeios.com For thiazole (B1198619) derivatives, DFT calculations with specific basis sets, such as B3LYP/6-311G(d,p), are employed to determine structural, spectroscopic, and physicochemical properties. qeios.comtandfonline.com These calculations confirm the optimized structure, vibrational frequencies, and molecular orbital characteristics, ensuring that the computed structure corresponds to a minimum on the potential energy surface. qeios.com

Theoretical calculations for related compounds like benzothis compound have been used to predict physical properties, including density, and to provide insights into electronic distribution and charge density patterns. The sulfonic acid group is typically found to adopt a tetrahedral geometry around the sulfur atom. Furthermore, DFT can be used to compute spectroscopic data; for instance, NMR spectra can be predicted and compared with experimental results to confirm structural assignments. mdpi.com

Computed PropertySignificance and ApplicationTypical Computational MethodReference
Optimized Molecular GeometryProvides precise bond lengths and angles, confirming the molecule's 3D structure.DFT with basis sets like B3LYP/6-311G(d,p) qeios.com
Vibrational FrequenciesPredicts infrared (IR) spectra, confirming the presence of functional groups like S=O and O-H.DFT/B3LYP qeios.comyyu.edu.tr
NMR Chemical ShiftsAids in the assignment of experimental ¹H and ¹³C NMR peaks.GIAO method within DFT mdpi.com
Electronic DistributionMaps charge density to identify electron-rich and electron-poor regions, influencing reactivity.Mulliken Population Analysis, MESP bhu.ac.in

Computational chemistry can model potential reaction pathways, such as sulfonation or cyclization mechanisms, using software like Gaussian. By calculating the activation energies of these pathways, researchers can compare different mechanistic possibilities. The modeling of transition states is crucial, as their stability can influence reaction outcomes. For example, in the formation of some thiazole derivatives, the high polarity of a solvent can stabilize the transition state during cyclocondensation. Theoretical analyses of reaction energy profiles for related thiazole complexes have been performed to understand their binding mechanisms to biorelevant ligands. cdnsciencepub.com

Computational methods are valuable for predicting the regioselectivity of chemical reactions. For this compound, electrophilic substitution is anticipated to occur at the C-5 position, while nucleophilic substitution is likely at the C-2 position. Computational tools can forecast this regioselectivity in electrophilic substitutions. One such automated method, RegioSQM, works by protonating all aromatic C-H carbon atoms and identifying the one with the lowest free energy as the most nucleophilic center, which often correlates with the experimental outcome of electrophilic aromatic substitution reactions. amazonaws.com

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding chemical reactivity. qeios.com The HOMO energy (E-HOMO) indicates the ability to donate an electron, while the LUMO energy (E-LUMO) reflects the ability to accept an electron. mdpi.comajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability. qeios.com The electron-withdrawing character of both the thiazole ring and the sulfonic acid group significantly influences these molecular orbital energy levels.

Various quantum chemical descriptors are derived from HOMO and LUMO energies to quantify reactivity profiles.

Quantum DescriptorFormulaSignificanceReference
Energy Gap (ΔE)E-LUMO - E-HOMOIndicates molecular stability and reactivity. Larger gaps imply higher stability. qeios.comajchem-a.com
Hardness (η)(E-LUMO - E-HOMO) / 2Measures resistance to deformation of the electron cloud. qeios.com
Softness (σ)1 / ηInverse of hardness; higher softness can suggest higher reactivity. qeios.com
Electronegativity (χ)-(E-HOMO + E-LUMO) / 2Measures the power of an atom or group to attract electrons. ajchem-a.com
Chemical Potential (μ)Related to the escaping tendency of electrons from an equilibrium system. ajchem-a.com

Prediction of Regioselectivity and Reactivity Profiles

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of complex processes over time, such as intermolecular interactions.

MD simulations are employed to investigate how a molecule like this compound interacts with its environment, such as solvent molecules or biological targets. nih.govazpharmjournal.com These simulations can predict the stability of a molecule bound to a protein's active site by tracking metrics like the Root-Mean-Square Deviation (RMSD) over time. azpharmjournal.com The primary forces driving these interactions include hydrophobic interactions, van der Waals forces, electrostatic interactions, and hydrogen bonds. mdpi.com The sulfonic acid group, in particular, can participate in strong electrostatic and hydrogen bonding interactions, which influence the compound's binding affinity and reactivity. Hirshfeld surface analysis, derived from computational models, can also be used to visualize and quantify various intermolecular forces, such as C–H···O and π···π interactions. acs.org

Adsorption Behavior on Material Surfaces

The study of the adsorption behavior of thiazole derivatives, including those with sulfonic acid groups, on various material surfaces is a significant area of research, particularly in the field of corrosion inhibition. These compounds are recognized for their ability to form protective layers on metal surfaces, thereby preventing or slowing down the corrosion process. mdpi.comicrc.ac.ir The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, a process that can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.net

Thiazole derivatives, which contain nitrogen and sulfur atoms, are effective corrosion inhibitors for various metals in aggressive acidic environments. mdpi.comicrc.ac.ir The presence of heteroatoms with lone pairs of electrons and the aromatic nature of the thiazole ring facilitate the adsorption of these molecules onto metal surfaces. The sulfonic acid group, being electron-withdrawing, can further influence the electronic properties of the thiazole ring and its interaction with the metal.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of thiazole derivatives and their inhibition efficiency. mjcce.org.mk These computational methods allow for the calculation of various quantum chemical parameters that correlate with the adsorption behavior and protective properties of the inhibitors.

Key Findings from Theoretical and Experimental Studies:

Mechanism of Inhibition: Thiazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov This is achieved by the formation of an adsorbed film on the metal surface that acts as a physical barrier. mjcce.org.mk

Adsorption Isotherms: The adsorption of thiazole inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.net

Role of Heteroatoms: The nitrogen and sulfur atoms in the thiazole ring are crucial for the adsorption process. Their lone pair electrons can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, chemisorbed layer. acs.org

Influence of Substituents: The nature and position of substituent groups on the thiazole ring can significantly impact the inhibition efficiency. Electron-donating groups can increase the electron density on the ring, enhancing its ability to donate electrons to the metal and form a stronger bond. Conversely, electron-withdrawing groups, such as the sulfonic acid group, can also play a role in the adsorption process, although their effect is more complex.

Table 1: Adsorption Characteristics of Thiazole Derivatives on Steel Surfaces in Acidic Media

InhibitorConcentrationInhibition Efficiency (%)Adsorption IsothermType of InhibitionReference
4-methyl-3-phenyl-2(3H)-thiazolethione2 x 10⁻⁴ M98.8LangmuirCathodic researchgate.net
4-(pyridin-4-yl)thiazol-2-amine (PTA)0.2 mM96.06Not specifiedMixed researchgate.net
2-(2-Aminopropyl)thiazole (APT)0.5 mM88.2LangmuirNot specified icrc.ac.ir
Gemini Cationic Surfactants (TAC 6 and TAC 18)Not specifiedNot specifiedNot specifiedCathodic nih.gov

This table is for illustrative purposes and includes data for various thiazole derivatives to demonstrate general trends in their adsorption behavior.

Integration of Machine Learning in Reactivity Prediction and Materials Design

The integration of machine learning (ML) has emerged as a powerful tool in chemical research, accelerating the discovery and design of new molecules and materials with desired properties. aps.orgrsc.orgresearchgate.net In the context of this compound and its derivatives, ML models are being developed to predict their reactivity and to guide the design of novel materials for various applications.

Machine learning algorithms can analyze large datasets of chemical structures and their corresponding properties to identify complex patterns and relationships that may not be apparent through traditional analysis. aps.org This predictive capability is particularly valuable in materials science, where the experimental synthesis and characterization of new materials can be time-consuming and resource-intensive. researchgate.net

Applications of Machine Learning in Thiazole Chemistry:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net For thiazole derivatives, QSAR studies have been employed to predict their efficacy as inhibitors for various enzymes or as anticancer agents. nih.govresearchgate.net These models can help in the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation.

Reactivity Prediction: Machine learning models can be trained to predict the outcome and reactivity of chemical reactions. For instance, a system has been developed that can predict the reactivity of different combinations of reagents with an accuracy of over 80%. nih.gov This approach can be applied to the synthesis of novel thiazole derivatives by predicting the most favorable reaction conditions and starting materials.

Materials Design: By learning the structure-property relationships from existing data, machine learning algorithms can be used to design new materials with tailored properties. aps.orgrsc.org For example, ML models could be used to design new thiazole-based corrosion inhibitors with enhanced adsorption capabilities or to develop new organic electronic materials based on thiazole scaffolds.

Table 2: Performance of Machine Learning Models in Predicting Properties of Thiazole Derivatives

ApplicationML AlgorithmDataset SizePerformance MetricValueReference
Anticancer Activity PredictionMultiple Linear Regression53 compounds0.5424 nih.govresearchgate.net
Anticancer Activity PredictionSupport Vector Machine53 compounds0.6422 nih.govresearchgate.net
Anticancer Activity PredictionPartial Least Square Regression53 compounds0.6422 nih.govresearchgate.net
Urease Inhibition PredictionVarious (e.g., k-NN, XGBOOST)647 compoundsBalanced Accuracy~78% researchgate.net
Reaction Reactivity PredictionLinear Discriminant Analysis (LDA)~1000 combinationsAccuracy>80% nih.gov

Structure-Property Relationship Studies in Thiazole-Sulfonic Acid Derivatives

The investigation of structure-property relationships is fundamental to the rational design of new molecules with specific functionalities. mdpi.comresearchgate.net For this compound and its derivatives, understanding how modifications to the molecular structure influence their chemical and physical properties is crucial for their application in various fields, from medicinal chemistry to materials science. qeios.comanalis.com.my

The thiazole ring itself is a versatile scaffold, and its properties can be finely tuned by the introduction of different substituent groups. analis.com.my The sulfonic acid group at the 2-position, in particular, imparts distinct characteristics to the molecule, such as increased polarity and acidity.

Key Aspects of Structure-Property Relationships:

Electronic Effects: The nature of the substituents on the thiazole ring can significantly alter its electronic properties. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups, like the sulfonic acid moiety, can decrease it. These electronic effects can influence the molecule's reactivity, its ability to participate in intermolecular interactions, and its photophysical properties.

Steric Effects: The size and shape of the substituents can also play a critical role in determining the properties of thiazole derivatives. Steric hindrance can affect the molecule's conformation and its ability to interact with other molecules or surfaces.

Hydrogen Bonding: The presence of the sulfonic acid group, as well as other functional groups like amino or hydroxyl groups, allows for the formation of hydrogen bonds. These interactions are important in determining the solubility of the compounds, their crystal packing, and their binding to biological targets.

Pharmacological Activity: In medicinal chemistry, the structure-property relationship is a key concept in drug design. By systematically modifying the structure of a lead compound, researchers can optimize its pharmacological activity, selectivity, and pharmacokinetic properties. For example, studies on thiazole derivatives have shown that specific structural features are essential for their anticancer, anti-inflammatory, or antimicrobial activities. researchgate.netfrontiersin.org

Analytical Chemistry Research Methodologies for Thiazole 2 Sulfonic Acid and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and quantification of Thiazole-2-sulfonic acid and its analogs from complex matrices. The choice of technique is often dictated by the required sensitivity, speed, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of compounds like this compound. Method development often focuses on reversed-phase chromatography, which is suitable for polar analytes.

In a representative method developed for Aztreonam, a compound that features both a thiazole (B1198619) ring and a sulfonic acid moiety, separation was achieved on a C-8 column. journalgrid.com The mobile phase consisted of a mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 5.4) in a 70:30 ratio, which is effective for eluting polar, acidic compounds. journalgrid.com Under these conditions, the method demonstrated good linearity in the concentration range of 2-10 µg/ml, with a high correlation coefficient (r² = 0.9999). journalgrid.com Such methods are not only used for quantification but also to validate yields following chemical synthesis.

Table 1: Example HPLC Method Parameters for a Thiazole-Containing Analog

Parameter Condition Source
Analyte Aztreonam journalgrid.com
Column C-8 Phenomenex (250x4.6 mm, 5 µm) journalgrid.com
Mobile Phase Methanol: Phosphate Buffer pH 5.4 (70:30 v/v) journalgrid.com
Flow Rate 1.0 ml/min journalgrid.com
Detection UV at 300 nm journalgrid.com
Linear Range 2-10 µg/ml journalgrid.com
LOD 0.16 µg/ml journalgrid.com

| LOQ | 0.5 µg/ml | journalgrid.com |

This table is based on data for Aztreonam, a structural analog.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and higher resolution, by using columns with smaller particle sizes. chromatographyonline.com This technique has been successfully applied to the analysis of this compound analogs, such as 5-chloro-1,3-thiazole-2-sulfonic acid (TSA), a major metabolite of the nematicide fluensulfone (B1672874). chromatographyonline.comresearchgate.netnih.gov

A fast and sensitive UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) was developed for the simultaneous detection of fluensulfone and its metabolites, including TSA, in various agricultural soils. chromatographyonline.comnih.gov Sample preparation involved a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with extraction using an acetonitrile (B52724)/water mixture and subsequent purification with multi-walled carbon nanotubes (MWCNTs). chromatographyonline.comresearchgate.netnih.gov This method demonstrated excellent performance, with average recoveries ranging from 73.1% to 113.9% and a limit of quantification (LOQ) of 5 μg/kg for all target compounds. researchgate.netnih.gov

Table 2: Performance of UHPLC Method for 5-chloro-1,3-thiazole-2-sulfonic acid (TSA) in Soil

Parameter Finding Source(s)
Analyte 5-chloro-1,3-thiazole-2-sulfonic acid (TSA) chromatographyonline.comresearchgate.netnih.gov
Technique UHPLC-Tandem Mass Spectrometry chromatographyonline.comresearchgate.netnih.gov
Matrix Agricultural Soils chromatographyonline.comresearchgate.netnih.gov
Extraction Modified QuEChERS with Acetonitrile/Water chromatographyonline.comresearchgate.net
Purification Multi-Walled Carbon Nanotubes (MWCNTs) chromatographyonline.comresearchgate.net
Average Recovery 73.1% - 113.9% researchgate.netnih.gov
Relative Standard Deviation (RSD) < 12.7% researchgate.netnih.gov

| Limit of Quantification (LOQ) | 5 µg/kg | researchgate.netnih.gov |

For trace-level analysis, the coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. chromatographyonline.com This is particularly crucial for environmental monitoring where concentrations can be extremely low.

A method for determining benzothis compound (BTSA) in municipal wastewater utilized solid-phase extraction (SPE) with a polymeric sorbent for sample cleanup and pre-concentration, followed by LC-MS analysis. researchgate.net Due to its chemical nature, BTSA was detected in the negative ion mode of the electrospray ionization (ESI) source. researchgate.net This approach achieved limits of quantification ranging from 20 to 200 ng/L in treated wastewater. researchgate.net

Similarly, LC-MS/MS methods have been validated for the quantitation of thiazole sulfonic acid (a metabolite of fluensulfone) in environmental matrices. epa.govepa.gov In soil, an LOQ of 0.01 ppm (mg/kg) was achieved after extraction with acetonitrile:water and cleanup via an SPE cartridge. epa.gov For water samples, direct injection with LC-MS/MS analysis yielded an LOQ of 0.05 ppb (µg/kg). epa.gov

Table 3: LC-MS Based Methods for Trace Analysis of Thiazole Sulfonic Acid Analogs

Analyte Matrix Technique Ionization Mode LOQ Source
Benzothis compound (BTSA) Wastewater LC-MS ESI Negative 20-200 ng/L researchgate.net
Thiazole sulfonic acid (M-3625) Soil LC-MS/MS Not specified 0.01 mg/kg epa.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Spectroscopic Methods in Research Contexts

Spectroscopic techniques provide complementary information to chromatography, offering high sensitivity and structural insights. They are often employed for rapid detection and in the development of novel sensing platforms.

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. clinmedjournals.org This enhancement can be as high as 10¹⁵, enabling the detection of single molecules. clinmedjournals.org

While direct SERS studies on this compound are not widely published, research on analogous compounds demonstrates the technique's potential. For instance, SERS has been used for the sensitive detection of Thiabendazole (B1682256) (TBZ), a fungicide with a thiazole ring, using bimetallic Au@Ag nanoparticles. mdpi.com The performance of the SERS substrate was optimized by tuning the thickness of the silver shell on the gold nanoparticle core. mdpi.com

Furthermore, SERS has proven effective for detecting other sulfonic acids. A study on perfluorooctane (B1214571) sulfonic acid (PFOS) demonstrated detection at concentrations as low as 10⁻¹⁵ M. researchgate.net The research established a strong logarithmic relationship between the SERS signal intensity and the analyte concentration, which is fundamental for quantitative analysis. researchgate.net These findings underscore the applicability of SERS for the trace detection of this compound, leveraging either gold nanoparticles or other plasmonic substrates. researchgate.netrsc.org

Table 4: SERS Detection of Structurally Related or Analogous Compounds

Analyte Substrate Key Finding Source
Thiabendazole (TBZ) Bimetallic Au@Ag Nanoparticles Signal intensity depends on Ag shell thickness. mdpi.com
Perfluorooctane sulfonic acid (PFOS) 3D AgNP@Si Substrate Achieved femtomolar (10⁻¹⁵ M) detection limit. researchgate.net

Fluorometric techniques measure fluorescence from a sample to determine the concentration of an analyte. For compounds that are not intrinsically fluorescent, methods can be devised where the analyte interacts with a probe to produce or quench a fluorescent signal.

Research into fluorescent probes has utilized thiazole and sulfonic acid moieties as key structural components. One approach involves a 'turn-on' fluorescent chemodosimeter designed to detect aromatic thiols. In this system, the analyte cleaves a dinitrophenyl ether linkage, releasing the highly fluorescent compound 2-(2-hydroxyphenyl)benzothiazole, which contains a thiazole ring. researchgate.net This demonstrates how a thiazole derivative can act as the signaling unit in a fluorometric assay. researchgate.net

Another advanced strategy employs molecularly imprinted polymers (MIPs) to create highly selective fluorescent sensors. In one study, 8-hydroxyquinoline-5-sulfonic acid was used as a fluorescent functional monomer to prepare an ion-imprinted polymer with a specific fluorescence response to Al³⁺ ions. mdpi.com The sulfonic acid group is integral to the monomer's structure, which in turn forms the selective binding cavities of the sensor. mdpi.com These examples highlight how the structural features of this compound can be incorporated into the design of sophisticated fluorometric determination methods.

UV-Vis Spectroscopy for Concentration Studies

UV-Vis spectroscopy is a valuable technique for determining the concentration of analytes in solution, based on the principle of light absorption. For this compound and its analogs, the electronic absorption spectra are characterized by transitions within the aromatic thiazole ring system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the molecular structure and the solvent used.

Research Findings: Studies on various thiazole derivatives show that their UV-Visible absorption spectra are sensitive to the solvent environment. bohrium.com For instance, research on thienylazo-thiazole dyes demonstrated that solvents with different polarities, such as methanol, acetone, and dimethylformamide (DMF), cause shifts in the λmax. Generally, a more polar solvent like DMF can lead to a bathochromic (red) shift compared to less polar solvents. bohrium.com For example, certain aminothiazole dyes exhibited λmax values around 530 nm in DMF. Similarly, studies on naphtho[2,3-d]thiazole-4,9-diones showed λmax values between 392-396 nm, with the introduction of heterocyclic groups causing significant bathochromic shifts to over 600 nm in polar solvents due to intramolecular charge transfer (ICT). mdpi.com

The quantitative determination of this compound concentration relies on the Beer-Lambert law. By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated. This curve plots absorbance versus concentration, allowing for the determination of the concentration in unknown samples by measuring their absorbance at the predetermined λmax. Electronic absorption spectra for thiazole-based compounds are typically recorded in the 200–800 nm range. nih.gov

Table 1: UV-Visible Absorption Data for Selected Thiazole Derivatives in Various Solvents

Compound Class Derivative Example Solvent λmax (nm) Citation
Thienylazo-Thiazole Dyes 2-(N-methylamino)-4-phenylthiazole derivative Methanol ~520
Acetone ~525
DMF 530
Naphtho[2,3-d]thiazole-4,9-diones 2-benzylamino derivative Benzene 394 mdpi.com
Chloroform 396 mdpi.com
Ethanol 392 mdpi.com
2-morpholino derivative DMSO 610 mdpi.com
Pyridine (B92270) Thiazole Complexes Zinc(II) complex with L1 ligand DMSO 255, 335 nih.gov

This table is interactive and can be sorted by column.

Sample Preparation and Extraction Methodologies for Research Matrices

Effective sample preparation is critical for removing interfering substances from complex matrices such as biological fluids, environmental samples, or food products, thereby ensuring accurate and reliable analytical results. waters.com For a polar, acidic compound like this compound, specific extraction methodologies are required to isolate it from a sample matrix prior to analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. lcms.cz For this compound, which possesses a strongly acidic sulfonic acid group, an ion-exchange mechanism is the most appropriate retention strategy. chromatographyonline.com Specifically, a strong anion-exchange (SAX) sorbent, which contains quaternary ammonium (B1175870) functional groups, can be used to retain the negatively charged sulfonate anion. chromatographyonline.com

The general protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. chromatographyonline.com The pH of the sample is adjusted to ensure the sulfonic acid group is deprotonated (anionic) and the SAX sorbent is charged. Elution is achieved by using a solvent system that disrupts the ionic interaction, such as a high-salt buffer or a solution with a pH that neutralizes the analyte.

Table 2: Model Solid-Phase Extraction (SPE) Protocol for this compound

Step Procedure Purpose Citation
1. Sorbent Selection Strong Anion Exchange (SAX) To retain the anionic sulfonic acid group. chromatographyonline.com
2. Conditioning Pass 1-2 bed volumes of methanol, followed by 1-2 bed volumes of deionized water through the cartridge. To activate the sorbent and remove impurities. chromatographyonline.com
3. Equilibration Pass 1-2 bed volumes of a buffer (e.g., ammonium acetate, pH 6-7) through the cartridge. To create a pH environment similar to the sample for optimal binding. chromatographyonline.com
4. Sample Loading Dilute the aqueous sample with the equilibration buffer and pass it slowly through the cartridge. To bind this compound to the SAX sorbent. windows.net
5. Washing Pass 1-2 bed volumes of deionized water, followed by a weak organic solvent (e.g., 5% methanol in water). To remove unretained, non-polar, and weakly retained interferences. lcms.cz

| 6. Elution | Pass 1-2 bed volumes of an acidic and/or high ionic strength solvent (e.g., 5% formic acid in methanol). | To disrupt the ionic bond and elute the purified this compound. | chromatographyonline.com |

This table is interactive and can be sorted by column.

QuEChERS Method Adaptations for Complex Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach widely used for analyzing analytes in complex matrices like fruits, vegetables, and tissues. google.com While originally developed for pesticide residue analysis, its principles can be adapted for other compounds. The method involves two main stages: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. nih.gov

For a polar and acidic compound like this compound, modifications to the standard QuEChERS protocol are necessary. Research on the related thiazole-containing compound thiabendazole often involves using acidified acetonitrile for the initial extraction to ensure the stability and efficient partitioning of the analyte. nih.gov The choice of salts (e.g., magnesium sulfate, sodium chloride) is crucial for inducing phase separation and driving the analyte into the organic layer. google.com

The d-SPE cleanup step must be carefully selected to remove matrix interferences without co-extracting the analyte. For this compound, sorbents like C18 can be used to remove non-polar interferences. mdpi.com However, sorbents like Primary Secondary Amine (PSA), which are commonly used to remove organic acids, would likely also remove the target analyte and should therefore be avoided.

Table 3: Adapted QuEChERS Protocol for this compound in a Complex Matrix

Step Procedure Purpose Citation
1. Homogenization Homogenize 10-15 g of the sample (e.g., fruit, soil). To create a uniform sample for extraction. google.com
2. Extraction Add 10 mL of 1% acetic acid in acetonitrile to the homogenized sample in a centrifuge tube. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously. To extract the analyte from the matrix into the acetonitrile layer. The acid stabilizes the analyte. google.comnih.gov
3. Centrifugation Centrifuge the sample to separate the organic layer from the aqueous and solid phases. To achieve clear phase separation. nih.gov
4. d-SPE Cleanup Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., C18 for non-polar interferences and MgSO₄ to remove residual water). To remove matrix co-extractives. mdpi.com

| 5. Final Preparation | Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for analysis (e.g., by LC-MS/MS). | To obtain a clean extract for instrumental analysis. | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Future Directions and Emerging Research Avenues for Thiazole 2 Sulfonic Acid

Development of Novel Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of Thiazole-2-sulfonic acid is no exception. Traditional methods for synthesizing thiazoles and their sulfonated derivatives often rely on hazardous reagents and energy-intensive conditions. nih.govresearchgate.net Emerging research, however, focuses on developing sustainable and environmentally friendly methodologies. researcher.life These novel routes prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact and improve safety and efficiency. researchgate.netresearcher.life

Key strategies in the development of sustainable synthetic routes for thiazole (B1198619) derivatives include:

Green Catalysis: A significant shift is underway from conventional catalysts to greener alternatives. This includes the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste. Examples from related thiazole syntheses include copper silicate, chitosan-based biocatalysts, and magnetically recoverable nanocatalysts. nanobioletters.commdpi.combenthamscience.com

Benign Solvents and Conditions: Research is moving towards the elimination of volatile organic compounds (VOCs). Methodologies using water as a solvent, deep eutectic solvents, or entirely solvent-free conditions are gaining prominence. bepls.com

Energy Efficiency: Techniques like microwave irradiation and ultrasound-assisted synthesis are being employed to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.combepls.comnih.gov

Organocatalysis: The use of metal-free organocatalysts, such as p-toluenesulfonic acid (PTSA) and camphor (B46023) sulfonic acid, represents a sustainable approach to promoting key reaction steps in the synthesis of thiazole rings. researchgate.nettandfonline.com

The table below compares traditional and emerging sustainable approaches for the synthesis of thiazole derivatives, highlighting the direction for future synthesis of this compound.

FeatureTraditional SynthesisEmerging Sustainable Synthesis
Catalysts Homogeneous mineral acids, transition metalsHeterogeneous catalysts (e.g., copper silicate), biocatalysts (e.g., chitosan-based), magnetically recoverable nanocatalysts, organocatalysts. nanobioletters.commdpi.comtandfonline.com
Solvents Volatile Organic Compounds (VOCs)Water, deep eutectic solvents, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. bepls.com
Energy Input High-temperature reflux over long periodsMicrowave irradiation, ultrasonic cavitation. researchgate.netbepls.comwiley.com
Byproducts Often produces significant wasteReduced byproducts, higher atom economy, easier purification. samipubco.com
Safety Use of hazardous and corrosive reagentsMilder reaction conditions, use of non-toxic and safer materials. bepls.com

Exploration of this compound in Advanced Catalytic Cycles

The inherent chemical properties of this compound make it a promising candidate for use in advanced catalytic systems. The sulfonic acid group provides strong Brønsted acidity, while the thiazole nucleus offers potential as a coordinating ligand, opening avenues for its application as both an organocatalyst and a component of more complex catalytic structures.

Future research is expected to explore:

Brønsted Acid Organocatalysis: this compound itself can function as a recyclable, metal-free acid catalyst. Its efficacy can be explored in a variety of acid-catalyzed reactions, such as esterifications, condensations, and the synthesis of other heterocyclic compounds. The use of similar organocatalysts like camphor sulfonic acid in synthesizing benzothiazoles demonstrates the viability of this approach. tandfonline.com

Heterogeneous Catalyst Development: The molecule can be immobilized onto solid supports like silica (B1680970), functionalized polymers, or magnetic nanoparticles. benthamscience.com This would create robust, heterogeneous catalysts that are easily recoverable and reusable, aligning with green chemistry principles. Research on graphene oxide functionalized with sulfonic acids for thiazole synthesis provides a strong precedent for this direction. samipubco.com

Dual-Function and Synergistic Catalysis: The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a ligand to coordinate with metal ions. This creates the potential for dual-functional catalysts where the metal center performs one catalytic role (e.g., Lewis acid catalysis) while the sulfonic acid group provides Brønsted acidity, enabling synergistic activation in complex multi-step reactions. The development of new thiazole-metal complexes as powerful catalysts supports this promising research area. nih.govacs.org

Catalytic RoleDescriptionKey Features
Organocatalyst Functions directly as a metal-free, Brønsted acid catalyst.Recyclable, mild conditions, avoids metal contamination.
Heterogeneous Catalyst Component Immobilized onto a solid support (e.g., silica, polymer).High stability, easy separation and reuse, suitable for flow chemistry.
Dual-Function Ligand Thiazole ring acts as a ligand for a metal center, while the sulfonic acid group provides acidity.Enables synergistic catalysis, potential for novel reactivity in multi-component reactions.

Integration into Next-Generation Functional Materials and Devices

The distinct physicochemical properties of this compound, namely its high polarity, acidity, and the electronic characteristics of the thiazole ring, make it an attractive building block for advanced functional materials.

Emerging applications are anticipated in the following areas:

Specialty Polymers and Membranes: this compound can be used as a functional monomer in polymerization reactions. The resulting polymers, bearing sulfonic acid pendant groups, would exhibit high ion-exchange capacity and proton conductivity. This makes them prime candidates for developing proton exchange membranes (PEMs) for fuel cells and other electrochemical devices.

Organic Electronics: The thiazole moiety is known to be a valuable component in materials for organic electronics due to its charge transport properties. By integrating this compound into polymers, its sulfonic acid group could be used to fine-tune properties such as solubility, processability, and thin-film morphology, which are critical for the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biomaterial Modification: The compound's ability to be grafted onto biomolecules to enhance their water solubility and stability is a key area for future research. This could lead to the development of new biocompatible coatings, drug delivery systems, and materials for biosensors.

Application AreaFunction of this compoundResulting Material Properties
Proton Exchange Membranes Functional monomer or additive in polymers.High proton conductivity, thermal stability.
Organic Electronics Building block for conductive polymers.Tunable electronic properties, enhanced processability.
Ion-Exchange Resins Active component in cross-linked polymers.High ion-exchange capacity for water purification and separation processes.
Biomaterials Surface modifier for biomolecules and materials.Increased hydrophilicity, improved biocompatibility, enhanced stability.

Advanced Computational Predictions for Complex Reactivity and Applications

Computational chemistry provides powerful tools to predict the behavior of molecules, saving time and resources in the lab. For this compound, advanced computational methods are crucial for understanding its reactivity and guiding the design of new applications.

Future research will heavily rely on:

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of this compound. This allows for the prediction of various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. acs.org DFT can also be used to model entire reaction pathways, calculating activation energies to predict the feasibility of new synthetic routes or catalytic cycles.

Molecular Docking and Simulation: For applications in catalysis or biochemistry, molecular docking studies can predict how this compound or its derivatives will bind to the active sites of enzymes or the surfaces of catalytic materials. nih.govmdpi.com This is essential for the rational design of new inhibitors or highly selective catalysts.

Reactivity Descriptors: Quantum chemical descriptors such as Fukui functions, chemical potential, and global hardness/softness can be calculated to predict the most probable sites for electrophilic or nucleophilic attack on the molecule. acs.orgresearchgate.netresearchgate.net This information is invaluable for forecasting the outcomes of complex reactions.

Computational MethodInformation PredictedApplication
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), reaction energies, activation barriers. asianpubs.orgPredicting reactivity, stability, and reaction mechanisms.
Molecular Docking Binding affinity and orientation within a target site (e.g., enzyme active site). nih.govGuiding the design of catalysts and biologically active agents.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with chemical or biological activity. asianpubs.orgPredicting the properties of new, unsynthesized derivatives.
Frontier Molecular Orbital (FMO) Theory Identifies regions of the molecule most likely to participate in reactions. acs.orgExplaining regioselectivity and overall chemical reactivity.

By integrating these advanced computational predictions with experimental work, researchers can accelerate the discovery and development of novel applications for this compound, solidifying its role as a versatile compound in modern chemistry.

Q & A

Basic Question: What are the standard synthetic routes for Thiazole-2-sulfonic acid, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via sulfonation of thiazole derivatives using reagents like chlorosulfonic acid or sulfur trioxide. Optimization involves:

  • Catalyst Selection : Acidic or Lewis catalysts (e.g., AlCl₃) can enhance sulfonation efficiency.
  • Temperature Control : Reactions are often exothermic; maintaining 0–5°C during reagent addition prevents side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity.
    Post-synthesis, purification via sulfonic acid cation-exchange resins ensures high purity . Validate yields using gravimetric analysis or HPLC.

Basic Question: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:
Referencing safety protocols for structurally similar compounds (e.g., thiophene-2-carboxylic acid):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as sulfonic acids may release irritant vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆) and compare with computed spectra (DFT). Discrepancies in peak splitting may indicate tautomerism or impurities.
  • IR Spectroscopy : Confirm sulfonic acid group presence via S=O stretching (1350–1200 cm⁻¹) and O-H broad bands (~2500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion ([M-H]⁻) and fragments.
    Resolve conflicting data by repeating measurements under standardized conditions (e.g., controlled humidity for hygroscopic samples) and cross-referencing with X-ray crystallography if available .

Advanced Question: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., sulfonation mechanisms) using software like Gaussian or ORCA. Compare activation energies to experimental kinetic data.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between this compound and active sites.
  • Machine Learning : Train models on existing reactivity datasets to forecast regioselectivity in electrophilic substitutions. Validate predictions with small-scale exploratory experiments .

Basic Question: What are the key considerations when designing experiments to assess the stability of this compound under various pH conditions?

Methodological Answer:

  • Buffer Preparation : Use standardized buffers (e.g., phosphate for pH 2–8, carbonate for pH 9–11). Avoid metal ions that may catalyze degradation.
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation products via LC-MS.
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to determine shelf-life. Account for autocatalysis in acidic conditions by monitoring pH drift .

Advanced Question: What strategies can reconcile discrepancies in reported catalytic activities of this compound derivatives?

Methodological Answer:

  • Variable Isolation : Identify differences in reaction conditions (e.g., solvent polarity, temperature) across studies using factorial design experiments.
  • Reproducibility Checks : Replicate key experiments with controlled parameters (e.g., anhydrous solvents, inert atmosphere).
  • Meta-Analysis : Apply statistical tools (ANOVA, regression) to published data to isolate confounding variables (e.g., impurity profiles, substrate specificity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.